Ac-Ile-Glu-Pro-Asp-PNA
Overview
Description
- It serves as a substrate for two important enzymes: granzyme B and caspase-8 .
- Granzyme B and caspase-8 specifically recognize and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence within this compound, releasing p-nitroanilide (pNA) .
- The colorimetric detection of pNA at 405 nm allows quantification of granzyme B and caspase-8 activity.
Mechanism of Action
Target of Action
The primary target of the compound Ac-Ile-Glu-Pro-Asp-PNA, also known as Ac-IEPD-pNA, is Granzyme B . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells .
Mode of Action
Ac-IEPD-pNA acts as a substrate for Granzyme B . It undergoes enzymatic binding and cleavage at the Ile-Glu-Pro-Asp (IEPD) peptide sequence . This interaction with its target leads to the activation of several caspases involved in apoptosis .
Biochemical Pathways
The cleavage of Ac-IEPD-pNA by Granzyme B activates several caspases, which are crucial components of the apoptosis pathway . Apoptosis, or programmed cell death, is a vital process in the body for maintaining cellular homeostasis and eliminating damaged or harmful cells.
Result of Action
The cleavage of Ac-IEPD-pNA by Granzyme B and the subsequent activation of caspases lead to the initiation of apoptosis . This results in the orderly and efficient removal of damaged or harmful cells, thereby maintaining cellular homeostasis.
Biochemical Analysis
Biochemical Properties
Ac-Ile-Glu-Pro-Asp-pNA is primarily used as a substrate for granzyme B and caspase-8 . These enzymes preferentially bind and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence present in this compound . The catalytic activity of these enzymes is indirectly measured by detecting the release of p-nitroaniline (pNA), which is measured by the optical density (OD) at 405 nm .
Cellular Effects
Granzyme B and caspase-8, the enzymes that interact with this compound, play crucial roles in cellular processes. Granzyme B is a serine protease found in cytotoxic T cells and NK cells, which cleaves and activates several caspases involved in apoptosis . Caspase-8 is a caspase protein that participates in the signal transduction of death receptors of the tumor necrosis factor receptor family and is also essential for the induction of the transcription factor NF-κB .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with granzyme B and caspase-8. These enzymes preferentially bind and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence in this compound, leading to the release of p-nitroaniline (pNA). The release of pNA is then measured at 405 nm to indirectly quantify the catalytic activity of the enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are typically measured over time to determine the stability and long-term effects of the compound. The release of pNA, which indicates the activity of granzyme B and caspase-8, is measured at different time points to assess the temporal effects of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways of granzyme B and caspase-8. The enzymes cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence in this compound, which is a key step in their respective metabolic pathways .
Preparation Methods
- The synthetic route involves assembling the amino acids in the specified sequence.
- Unfortunately, specific reaction conditions and industrial production methods are not readily available in the literature.
Chemical Reactions Analysis
- Ac-IEPD-pNA undergoes enzymatic cleavage by granzyme B and caspase-8.
- Common reagents include the enzymes themselves, and the major product formed is p-nitroanilide .
Scientific Research Applications
Biochemistry: Used to study proteolysis and enzyme activity.
Cell Biology: Investigated in the context of apoptosis (programmed cell death).
Medicine: Relevant for understanding immune responses and cytotoxicity assays .
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is not readily available in the provided sources.
Properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O11/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEIIOVAGGAMCZ-NYMCBPKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385103 | |
Record name | Ac-IEPD-PNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216757-29-8 | |
Record name | Ac-IEPD-PNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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